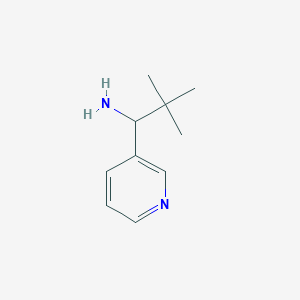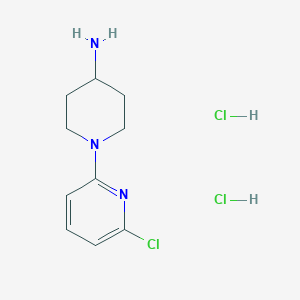
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene is a chiral organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with multiple bromine and methoxymethoxy groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene typically involves several steps. One common method includes the bromination of a precursor binaphthalene compound, followed by the introduction of methoxymethoxy groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure the efficient use of reagents and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: The compound is used in asymmetric synthesis as a chiral building block. Its unique structure allows for the creation of complex molecules with high enantiomeric purity.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and other biochemical processes.
Industry: The compound can be used in the production of advanced materials, including polymers and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers and functional groups. The compound can bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: A similar compound with fewer bromine atoms, used in similar applications but with different reactivity.
®-3,3’-Dibromo-1,1’-binaphthalene: Lacks the methoxymethoxy groups, leading to different chemical properties and applications.
Uniqueness
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene stands out due to its combination of bromine and methoxymethoxy groups, which provide unique reactivity and potential for diverse applications. Its chiral nature further enhances its value in asymmetric synthesis and other specialized fields.
This detailed article provides a comprehensive overview of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H28Br2O4 |
|---|---|
Peso molecular |
540.3 g/mol |
Nombre IUPAC |
7-bromo-5-[3-bromo-2-(methoxymethoxy)-5,6,7,8-tetrahydronaphthalen-1-yl]-6-(methoxymethoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C24H28Br2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h11-12H,3-10,13-14H2,1-2H3 |
Clave InChI |
YSRXCDZPURGIRX-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3OCOC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


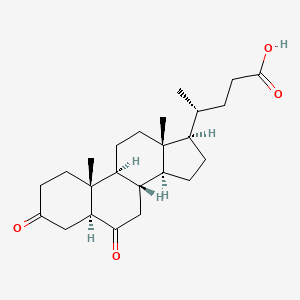
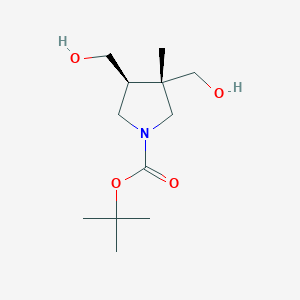

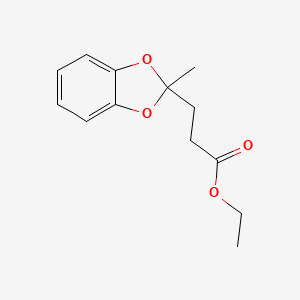
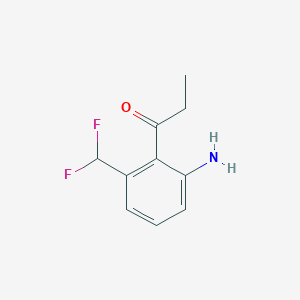
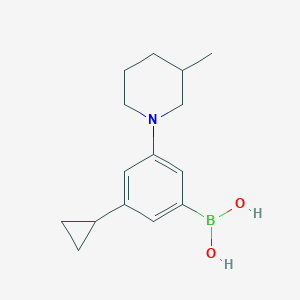
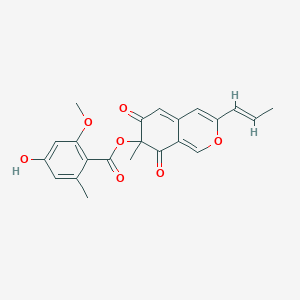
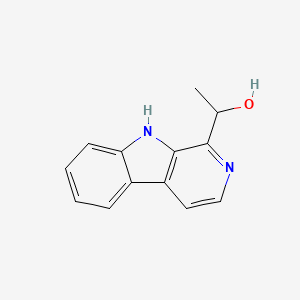
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077818.png)
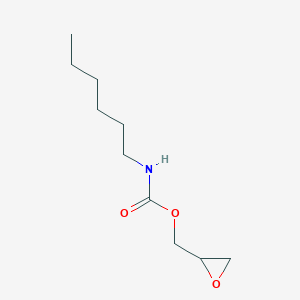
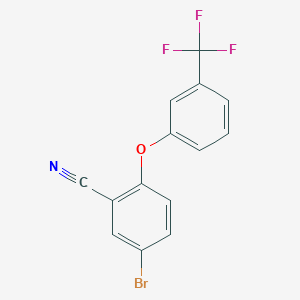
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
